![molecular formula C12H17BrN2O B2381295 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1879529-24-4](/img/structure/B2381295.png)
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
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Overview
Description
“5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound with the molecular formula C12H17BrN2O . It is used as a building block for the synthesis of various bioactive molecules .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” consists of a pyridine ring substituted with a bromo group, a methyl group, and a 1-methylpiperidin-4-yl)oxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Synthesis and Applications in Chemistry
Pyridine Derivatives Synthesis : Pyridine derivatives, including those related to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are synthesized using Suzuki cross-coupling reactions. Such derivatives have shown potential as chiral dopants for liquid crystals and exhibit various biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Photoreactions in Pyridine Compounds : Certain pyridine compounds, including derivatives similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are studied for their unique photoreactions. These compounds demonstrate multiple types of photoreactions, including excited-state intramolecular proton transfer, which are significant in understanding the photochemical behavior of these compounds (Vetokhina et al., 2012).
Synthesis of Alkyl Pyridin- and Pyrimidin-2-yl Acetate : This compound is used in the efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting its role in developing routes for synthesizing these important chemical structures (Morgentin et al., 2009).
Biological and Medical Research
Antimicrobial and DNA Interaction Studies : Compounds including 5-Bromo-2-(trifluoromethyl)pyridine have been studied for their antimicrobial activities and interactions with DNA. This research is significant in exploring the therapeutic potential of such compounds (Vural & Kara, 2017).
Role in Orexin-1 Receptor Mechanisms : Studies on compounds structurally similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, such as GSK1059865, have shed light on their role in orexin-1 receptor mechanisms. This research is pivotal in understanding compulsive food consumption and potential treatments for eating disorders (Piccoli et al., 2012).
Future Directions
The future directions for “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” could involve its use in the synthesis of new bioactive molecules. The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand its utility in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that bromopyridines are often used in organic synthesis as building blocks or intermediates, suggesting that their targets could be various depending on the specific reactions they are involved in .
Mode of Action
Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction .
properties
IUPAC Name |
5-bromo-3-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)16-11-3-5-15(2)6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYWIWFADNCPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCN(CC2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine |
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